molecular formula C13H13NO4 B14351646 3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione CAS No. 92001-77-9

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione

Katalognummer: B14351646
CAS-Nummer: 92001-77-9
Molekulargewicht: 247.25 g/mol
InChI-Schlüssel: GOHDZPBFMNPYRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a methoxybenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 4-methoxybenzoic acid with 1-methylpyrrolidine-2,5-dione under specific conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxybenzoyl moiety but lacks the pyrrolidine ring.

    1-Methylpyrrolidine-2,5-dione: Contains the pyrrolidine ring but lacks the methoxybenzoyl group.

Uniqueness

3-(4-Methoxybenzoyl)-1-methylpyrrolidine-2,5-dione is unique due to the combination of the methoxybenzoyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

92001-77-9

Molekularformel

C13H13NO4

Molekulargewicht

247.25 g/mol

IUPAC-Name

3-(4-methoxybenzoyl)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C13H13NO4/c1-14-11(15)7-10(13(14)17)12(16)8-3-5-9(18-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI-Schlüssel

GOHDZPBFMNPYRL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=O)CC(C1=O)C(=O)C2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.